molecular formula C10H6Br2O B3216332 6,7-Dibromonaphthalen-1-ol CAS No. 117157-37-6

6,7-Dibromonaphthalen-1-ol

Cat. No.: B3216332
CAS No.: 117157-37-6
M. Wt: 301.96 g/mol
InChI Key: DDYDWJNNWZCZRR-UHFFFAOYSA-N
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Description

6,7-Dibromonaphthalen-1-ol is an organic compound with the molecular formula C10H6Br2O It is a derivative of naphthalene, where two bromine atoms are substituted at the 6th and 7th positions, and a hydroxyl group is attached at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dibromonaphthalen-1-ol can be synthesized through several methods. One common route involves the bromination of naphthalen-1-ol. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction conditions often require a controlled temperature to ensure selective bromination at the 6th and 7th positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for bromine addition and temperature regulation is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromonaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of naphthalen-1-ol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

    Oxidation: Formation of 6,7-dibromonaphthalen-1-one or 6,7-dibromonaphthalen-1-carboxylic acid.

    Reduction: Formation of naphthalen-1-ol.

    Substitution: Formation of 6,7-dimethoxynaphthalen-1-ol or 6,7-diethoxynaphthalen-1-ol.

Scientific Research Applications

6,7-Dibromonaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dibromonaphthalen-1-ol depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dibromonaphthalen-2-ol
  • 2,6-Dibromonaphthalene
  • 1,8-Dibromonaphthalene

Comparison

6,7-Dibromonaphthalen-1-ol is unique due to the specific positioning of the bromine atoms and the hydroxyl group. This arrangement imparts distinct chemical reactivity and physical properties compared to its isomers and other brominated naphthalenes. For example, 1,6-Dibromonaphthalen-2-ol has bromine atoms at different positions, leading to variations in its reactivity and applications .

Properties

IUPAC Name

6,7-dibromonaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDWJNNWZCZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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